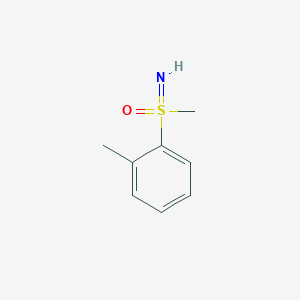

Imino(methyl)(2-methylphenyl)-lambda6-sulfanone

Description

Contextualization of Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone within Hypervalent Sulfur Chemistry

Hypervalent molecules are those that seemingly violate the octet rule, with the central atom appearing to have more than eight electrons in its valence shell. fiveable.mewikipedia.org Sulfur, a third-period element, is a prime example of an atom that can exhibit hypervalency, readily forming stable compounds where it is bonded to more than four other atoms or possesses an expanded octet. wikipedia.orguniroma1.it This ability is often attributed to the accessibility of its d-orbitals for bonding, although this view is a subject of ongoing discussion, with molecular orbital theory providing a more complete picture. wikipedia.orgquora.com

Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone is a member of the sulfoximine (B86345) family, which are considered hypervalent sulfur compounds. researchgate.netinter-chem.pl In these molecules, the sulfur atom is in a +6 oxidation state, forming bonds to two carbon atoms, one oxygen atom, and one nitrogen atom. This arrangement places them within the broader class of organosulfur compounds, which have significant roles in various chemical and biological processes. wikipedia.orgbritannica.com

The table below provides a comparative overview of different classes of hypervalent sulfur compounds, highlighting the position of sulfoximines.

| Class of Compound | General Structure | Sulfur Oxidation State | Key Features |

| Sulfoxides | R-S(=O)-R' | +4 | Chiral center at sulfur. researchgate.net |

| Sulfones | R-S(=O)₂-R' | +6 | Generally stable and used in medicinal chemistry. iomcworld.comnih.gov |

| Sulfoximines | R-S(=O)(=NR'')-R' | +6 | Aza-analogues of sulfones with a stereogenic sulfur center. researchgate.netinter-chem.pl |

| Sulfuranes | SR₄ | +4 | Tetra-coordinated sulfur. wikipedia.org |

| Persulfuranes | SR₆ | +6 | Hexa-coordinated sulfur. wikipedia.org |

This table illustrates the structural diversity within hypervalent sulfur chemistry.

Nomenclature and Structural Classification of Iminosulfuranes and Sulfoximines

The nomenclature of sulfur-containing compounds can be complex. The term "λ⁶-sulfanone" is a systematic way to denote a hexavalent sulfur atom (λ⁶) doubly bonded to an oxygen atom (one). However, the more commonly accepted and IUPAC-preferred term for this class of compounds is sulfoximine . researchgate.netinter-chem.pl

A sulfoximine is characterized by a central sulfur atom double-bonded to both an oxygen atom and a nitrogen atom, and single-bonded to two carbon-based substituents. The general structure is R-S(=O)(=NR')-R''. The presence of four different substituents around the sulfur atom (an oxygen, a nitrogen, and two distinct organic groups) renders the sulfur atom a stereocenter, leading to the existence of chiral sulfoximines. researchgate.net

Iminosulfuranes, on the other hand, are a broader category that includes sulfoximines. The key distinction lies in the oxidation state and bonding at the sulfur atom.

The compound in focus, Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone , can be more conventionally named S-methyl-S-(2-methylphenyl)sulfoximine . This name clearly identifies the methyl and 2-methylphenyl (o-tolyl) groups attached to the sulfur atom.

Structural Classification:

Sulfoximines can be classified based on the substituents attached to the sulfur and nitrogen atoms. This classification is crucial as it dictates their reactivity and potential applications. semanticscholar.org

N-unsubstituted (NH) sulfoximines: The nitrogen atom is bonded to a hydrogen atom. These are the parent compounds of the sulfoximine family.

N-substituted sulfoximines: The nitrogen atom is bonded to an organic substituent (e.g., alkyl, aryl, acyl). This allows for a wide range of functionalization and tuning of the molecule's properties. chemrxiv.org

C-functionalized sulfoximines: The organic groups attached to the sulfur atom bear other functional groups, enabling diverse chemical transformations.

Historical Development of λ⁶-Sulfur Compounds in Organic Synthesis

The exploration of organosulfur chemistry dates back centuries, with sulfur's unique properties making it a versatile element in organic synthesis. scripps.edu The development of hypervalent sulfur compounds, particularly those in higher oxidation states like sulfones and sulfoximines, is a more recent but rapidly evolving field.

The initial discovery of sulfoximines was somewhat serendipitous in the late 1940s. researchgate.net However, their synthetic potential was not fully realized until much later. The late 20th and early 21st centuries have witnessed a surge in interest in λ⁶-sulfur compounds, driven by their applications in asymmetric synthesis and medicinal chemistry. nih.govresearchgate.net

Key milestones in the development of λ⁶-sulfur compounds include:

Early 20th Century: The synthesis and characterization of sulfones and their derivatives laid the groundwork for understanding hypervalent sulfur. iomcworld.com

Mid-20th Century: The first reports on the synthesis of sulfoximines emerged, though their chemistry remained largely unexplored.

Late 20th Century: The development of new synthetic methodologies made sulfoximines more accessible, leading to investigations into their reactivity.

21st Century: A significant increase in the use of sulfoximines as chiral auxiliaries, ligands in catalysis, and as important pharmacophores in drug discovery. researchgate.netchemrxiv.orgresearchgate.net The recognition of sulfoximines as bioisosteres of sulfones and sulfonamides has further fueled their development in medicinal chemistry. researchgate.netchemrxiv.org

The timeline below highlights the growing interest in sulfoximine chemistry.

| Era | Key Developments |

| 1940s-1950s | Initial discovery and synthesis of sulfoximines. researchgate.netresearchgate.net |

| 1960s-1980s | Gradual development of synthetic methods and initial studies on reactivity. |

| 1990s-2000s | Increased application in asymmetric synthesis and as chiral ligands. semanticscholar.org |

| 2010s-Present | Explosion of interest in medicinal chemistry, with several sulfoximine-containing drug candidates entering clinical trials. nih.govresearchgate.net |

This table provides a historical overview of the progression of sulfoximine chemistry.

Compound Nomenclature

| Systematic Name | Common Name/Synonym |

| Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone | S-methyl-S-(2-methylphenyl)sulfoximine |

| Iminodipropyl-lambda6-sulfanone | Imino-oxo-dipropyl-λ⁶-sulfane nih.gov |

| Benzyl(imino)(methyl)-lambda6-sulfanone | S-Benzyl-S-methylsulfoximine guidechem.com |

| Imino(methyl)(2-nitrophenyl)–lambda6-sulfanone | S-methyl-S-(2-nitrophenyl)sulfoximine endotherm-lsm.com |

| imino(methyl)(4-nitrophenyl)-lambda6-sulfanone | S-Methyl-S-(4-nitrophenyl)sulfoximine guidechem.com |

| Imino(methyl)(4-methylphenyl)-lambda6-sulfanone | S-methyl-S-p-tolylsulfoximine endotherm-lsm.com |

| imino(methyl)phenyl-lambda6-sulfanone | S-methyl-S-phenylsulfoximine keyorganics.net |

| (2-aminoethyl)(imino)phenyl-lambda6-sulfanone | S-(2-aminoethylidene)benzenesulfinamide sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

imino-methyl-(2-methylphenyl)-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-7-5-3-4-6-8(7)11(2,9)10/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYQWKDOYMFWKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=N)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121034-23-9 | |

| Record name | S-methyl-S-(2-methylphenyl) NH-sulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Imino Methyl 2 Methylphenyl λ⁶ Sulfanone and Analogues

Direct Imination Approaches to λ⁶-Sulfanones

Direct imination of sulfoxides represents a common and efficient route to λ⁶-sulfanones. This transformation involves the formation of a sulfur-nitrogen double bond, converting a tricoordinate sulfoxide (B87167) into a tetracoordinate sulfilimine.

Imination of Sulfoxides with Nitrogen Sources

The direct imination of sulfoxides can be achieved using various nitrogen sources, often in the presence of a catalyst or activating agent. A prevalent method involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549), in combination with a source of ammonia (B1221849) like ammonium (B1175870) carbamate (B1207046). This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. The reaction proceeds stereospecifically, with retention of configuration at the sulfur center, making it a valuable tool for the synthesis of enantioenriched sulfoximines from chiral sulfoxides.

For the synthesis of analogues of Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone, such as (S)-(4-bromophenyl)(imino)(methyl)-λ⁶-sulfanone, the reaction of the corresponding chiral sulfoxide with (diacetoxyiodo)benzene and ammonium carbamate in methanol (B129727) provides the product in good yield and high enantiomeric excess. orgsyn.org

| Starting Sulfoxide | Nitrogen Source | Reagent | Solvent | Yield (%) | ee (%) | Ref. |

| (S)-(-)-4-Bromophenyl methyl sulfoxide | Ammonium carbamate | (Diacetoxyiodo)benzene | Methanol | 66 | >99 | orgsyn.org |

| Methyl phenyl sulfoxide | Ammonium carbamate | (Diacetoxyiodo)benzene | Methanol | 85 | N/A | mdpi.com |

| Methyl p-tolyl sulfoxide | Ammonium carbamate | (Diacetoxyiodo)benzene | Methanol | 82 | N/A | mdpi.com |

This table presents data for analogous compounds due to the absence of specific data for Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone.

Nitrene Transfer Reactions in Iminosulfurane Synthesis

Nitrene transfer reactions offer another powerful strategy for the synthesis of λ⁶-sulfanones. In these reactions, a nitrene equivalent is generated and subsequently reacts with a sulfoxide to form the desired iminosulfurane. Metal catalysts, particularly those based on rhodium and iron, are often employed to facilitate this transformation.

Rhodium(II) acetate (B1210297) dimer, [Rh₂(OAc)₄], is an effective catalyst for the imination of sulfoxides using trifluoroacetamide (B147638) or sulfonylamides in combination with an oxidant like iodobenzene (B50100) diacetate. nih.gov This method also proceeds with retention of stereochemistry at the sulfur atom.

Iron(II)-catalyzed nitrene transfer reactions have also been developed, providing an efficient and environmentally benign approach to N-acyl sulfoximines. organic-chemistry.org These reactions can be carried out under mild, aerobic conditions and are scalable. organic-chemistry.org

| Sulfoxide | Nitrene Precursor | Catalyst | Yield (%) | Ref. |

| Methyl phenyl sulfoxide | N-Pivaloyloxybenzamide | Fe(OTf)₂ | 95 | organic-chemistry.org |

| Methyl p-tolyl sulfoxide | N-Pivaloyloxybenzamide | Fe(OTf)₂ | 92 | organic-chemistry.org |

| Dibenzyl sulfoxide | N-Pivaloyloxybenzamide | Fe(OTf)₂ | 88 | organic-chemistry.org |

This table presents data for analogous compounds due to the absence of specific data for Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone.

Microwave-Assisted and Solvent-Free Conditions

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. In the context of λ⁶-sulfanone synthesis, microwave irradiation can significantly reduce reaction times for imination reactions. For instance, the synthesis of N-(tert-butylsulfinyl)imines from carbonyl compounds and (R)-2-methylpropane-2-sulfinamide can be achieved in minutes under microwave-promoted, solvent-free conditions. organic-chemistry.org

Solvent-free approaches are also gaining traction due to their environmental benefits. The synthesis of diaryl sulfoxides has been reported under solvent-free conditions using arenes and thionyl chloride in the presence of a Lewis acid on a solid support. ijcce.ac.ir While not a direct imination, this highlights the potential for solvent-free methodologies in sulfur chemistry. Microwave-assisted photooxidation of sulfoxides to sulfones has also been demonstrated, showcasing the synergy of microwave irradiation with other activation methods. nih.gov

| Reactants | Conditions | Time | Yield (%) | Ref. |

| Benzaldehyde + (R)-2-methylpropane-2-sulfinamide | Ti(OEt)₄, MW, solvent-free | 10 min | 98 | organic-chemistry.org |

| Acetophenone + (R)-2-methylpropane-2-sulfinamide | Ti(OEt)₄, MW, solvent-free | 1 h | 85 | organic-chemistry.org |

| 4-Hydroxycoumarin + Aniline | MW, solvent-free | 25 s | 94 | researchgate.net |

This table presents data for analogous reactions due to the absence of specific data for the direct imination to form Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone under these conditions.

Asymmetric Synthesis of Chiral Imino(alkyl)(aryl)-λ⁶-sulfanones

The development of asymmetric methods to synthesize chiral λ⁶-sulfanones is of paramount importance for accessing enantiomerically pure compounds for various applications.

Enantioselective Transformations of Prochiral Sulfur Precursors

A powerful strategy for the asymmetric synthesis of chiral λ⁶-sulfanones involves the enantioselective transformation of prochiral precursors. This can be achieved through the use of chiral catalysts that can differentiate between the two enantiotopic faces or groups of the starting material.

Rhodium-catalyzed asymmetric arylation of N,N-dimethylsulfamoyl-protected aldimines with chiral sulfoxide-olefin ligands has been shown to produce chiral diarylmethylamines with high enantioselectivity. researchgate.net While not a direct synthesis of a chiral sulfur center, it demonstrates the utility of chiral sulfur-containing ligands in asymmetric catalysis.

A more direct approach is the catalytic enantioselective sulfur alkylation of sulfenamides. Rhodium catalysts bearing chiral ligands can effectively catalyze the coupling of sulfenamides with diazo compounds to afford chiral sulfilimines with high enantiomeric ratios. nih.gov These sulfilimines can then be oxidized to the corresponding sulfoximines with retention of stereochemistry. nih.gov

| Sulfenamide (B3320178) | Diazo Compound | Chiral Catalyst | Yield (%) | er | Ref. |

| N-Pivaloyl-S-phenylsulfenamide | Ethyl 2-phenyldiazoacetate | Rh₂(S-PTAD)₄ | 95 | 98:2 | nih.gov |

| N-Pivaloyl-S-phenylsulfenamide | Methyl 2-(4-chlorophenyl)diazoacetate | Rh₂(S-PTAD)₄ | 93 | 97:3 | nih.gov |

| N-Pivaloyl-S-benzylsulfenamide | Ethyl 2-phenyldiazoacetate | Rh₂(S-PTAD)₄ | 88 | 96:4 | nih.gov |

This table presents data for analogous reactions, as specific data for the synthesis of Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone via this method is not available.

Copper-catalyzed enantioselective intramolecular aminooxygenation of alkenes also provides a route to chiral nitrogen heterocycles, showcasing the potential of copper catalysis in asymmetric C-N bond formation. nih.gov

Diastereoselective Approaches

Diastereoselective methods rely on the presence of a chiral auxiliary or a pre-existing stereocenter in the starting material to control the stereochemical outcome of a reaction. In the synthesis of chiral λ⁶-sulfanones, a chiral sulfoxide can be used as a starting material, and the imination reaction proceeds with high diastereoselectivity.

The reactions of lithiated chiral sulfoximines with electrophiles, such as carbonyl compounds and imines, are highly diastereoselective. tandfonline.com These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds with excellent stereocontrol.

Furthermore, the synthesis of axially chiral biaryl sulfilimines can be achieved with high diastereoselectivity via a copper/chiral cobalt anion-catalyzed sulfur-arylation of sulfenamides with cyclic diaryliodonium salts.

| Chiral Sulfoxide/Sulfoximine (B86345) | Electrophile/Reagent | Diastereomeric Ratio | Ref. |

| Lithiated (S)-S-methyl-S-phenylsulfoximine | Benzaldehyde | >95:5 | tandfonline.com |

| Lithiated (S)-S-methyl-S-phenylsulfoximine | N-Benzylideneaniline | >95:5 | tandfonline.com |

| Sulfenamide + Cyclic Diaryliodonium Salt | Cu/Co catalyst | >20:1 |

This table presents data for analogous reactions to illustrate the principles of diastereoselective synthesis in this class of compounds.

Strategies from Enantioenriched Sulfinamides

A highly effective and widely utilized strategy for the asymmetric synthesis of chiral sulfoximines, including analogues of imino(methyl)(2-methylphenyl)-λ⁶-sulfanone, involves the use of readily available, enantiopure sulfinamides as chiral precursors. These methods capitalize on the pre-existing stereocenter at the sulfur atom of the sulfinamide, which is then elaborated to the S(VI) center of the sulfoximine with high stereochemical fidelity.

A primary approach involves the stereospecific S-alkylation or S-arylation of an enantioenriched sulfinamide. For instance, the synthesis of a chiral sulfoximine with two different alkyl or aryl groups can be achieved by treating a chiral sulfinamide with an appropriate organometallic reagent. researchgate.netnih.gov This process typically proceeds via a nucleophilic attack of the organometallic reagent on the sulfur atom, displacing the nitrogen substituent. Subsequent oxidation of the resulting sulfilimine affords the desired sulfoximine. A key advantage of this method is that the stereochemistry at the sulfur center is generally retained throughout the sequence.

Recent advancements have focused on developing practical and scalable conditions for the S-alkylation of chiral sulfinamides. One such method employs commercially available reagents under simple and safe conditions, allowing for the synthesis of sulfoximines that possess two structurally similar alkyl chains—a class of compounds that has been traditionally difficult to access. nih.gov

Another powerful strategy is the stereospecific conversion of chiral sulfinamides into sulfinimidate esters, followed by the addition of a carbon nucleophile. researchgate.net This two-step process involves an initial O-alkylation of the sulfinamide, which is then followed by a nucleophilic substitution at the sulfur center by a Grignard reagent. This methodology provides access to a wide range of enantioenriched diaryl or dialkyl sulfoximines. researchgate.net

The following table summarizes representative transformations starting from enantioenriched sulfinamides:

| Starting Material | Reagents | Intermediate | Product | Key Features |

| Enantioenriched Alkyl/Aryl Sulfinamide | 1. Organometallic Reagent (e.g., Grignard) 2. Oxidant (e.g., m-CPBA) | Chiral Sulfilimine | Chiral Sulfoximine | Stereospecific S-alkylation/arylation |

| Enantioenriched Sulfinamide | 1. Alkylating Agent (e.g., Isopropyl Iodide) 2. Grignard Reagent | Chiral Sulfinimidate Ester | Chiral Sulfoximine | Stereospecific O-alkylation followed by nucleophilic substitution |

These methods, which start from well-defined chiral sulfinamides, provide a reliable and versatile platform for the synthesis of a diverse array of enantioenriched λ⁶-sulfanones.

Catalytic Asymmetric Synthetic Routes

The development of catalytic asymmetric methods for the synthesis of chiral sulfoximines represents a significant advancement, offering a more efficient and atom-economical alternative to stoichiometric chiral auxiliary-based approaches. These routes aim to construct the chiral sulfur stereocenter enantioselectively using a substoichiometric amount of a chiral catalyst.

A prominent catalytic enantioselective strategy is the rhodium-catalyzed S-alkylation of sulfenamides with diazo compounds. nih.govacs.orgnih.gov In this approach, a chiral dirhodium tetracarboxylate catalyst facilitates the enantioselective formation of a sulfur ylide from a sulfenamide and a diazo compound. This ylide then rearranges to form a sulfilimine, which can be subsequently oxidized to the corresponding sulfoximine with complete retention of stereochemistry. nih.gov This method has been shown to be effective for a broad range of substrates, achieving high yields and excellent enantioselectivities (up to 98:2 er). acs.org

The proposed catalytic cycle for the rhodium-catalyzed S-alkylation is depicted below:

Reaction of the diazo compound with the chiral rhodium catalyst to form a rhodium carbenoid intermediate.

Nucleophilic attack of the sulfenamide on the rhodium carbenoid, leading to the formation of a sulfur ylide and regeneration of the catalyst.

Tautomerization of the ylide to the enantioenriched sulfilimine.

Another important catalytic asymmetric route is the metal-catalyzed imination of prochiral sulfoxides. This reaction involves the transfer of a nitrene group to a sulfoxide, catalyzed by a chiral metal complex. While historically challenging, recent progress has led to the development of efficient catalyst systems, such as those based on silver, that can achieve enantioselective sulfimidation. researchgate.net The resulting enantioenriched sulfilimines can then be oxidized to the corresponding sulfoximines.

The table below highlights key catalytic asymmetric routes to chiral sulfoximines:

| Reaction Type | Catalyst | Precursors | Key Features |

| S-alkylation of Sulfenamides | Chiral Dirhodium Tetracarboxylate | Sulfenamide, Diazo Compound | High enantioselectivity, broad scope, mild conditions. nih.govacs.org |

| Asymmetric Imination of Sulfoxides | Chiral Silver-Phenanthroline Complex | Prochiral Sulfoxide, Nitrene Source (e.g., PhI=NNs) | Direct installation of nitrogen, enantioselective. researchgate.net |

These catalytic methods represent the forefront of chiral λ⁶-sulfanone synthesis, providing efficient and elegant solutions to the challenge of controlling stereochemistry at the sulfur center.

Formation from Imidoyl Azides and Related Nitrogen Precursors

The construction of the N-imino group of λ⁶-sulfanones can also be achieved using various nitrogen-containing precursors, including imidoyl azides and their synthetic equivalents. These methods often involve the reaction of a sulfur-containing electrophile with a nitrogen-centered nucleophile or a multicomponent reaction strategy.

A notable example is the copper-catalyzed three-component reaction of 1-alkynes, N-sulfonyl azides, and sulfoximines to generate N-imidoyl sulfoximines. acs.orgnih.gov This reaction proceeds under mild conditions, at room temperature and open to the air. In this process, the 1-alkyne and the N-sulfonyl azide (B81097) react to form a ketenimine intermediate, which is then trapped by the NH-sulfoximine to afford the N-imidoylated product. This methodology allows for the direct installation of an imidoyl group onto the nitrogen of a pre-existing sulfoximine.

The reaction demonstrates a broad substrate scope with respect to the alkyne, the sulfonyl azide, and the sulfoximine component. For instance, various substituted phenylacetylenes and alkylacetylenes can be employed. Similarly, a range of N-sulfonyl azides, including those with electron-donating and electron-withdrawing groups, are well-tolerated. acs.org

Furthermore, this methodology can be extended to the synthesis of N-oxoimidoyl sulfoximines through a subsequent copper-catalyzed oxidation step. acs.orgnih.gov This one-pot, four-component approach provides a rapid and efficient entry into structurally complex λ⁶-sulfanone derivatives.

The general scheme for this transformation is as follows:

1-Alkyne + N-Sulfonyl Azide + NH-Sulfoximine -> [Cu-catalyst] -> N-Imidoyl Sulfoximine

This approach highlights the utility of N-sulfonyl azides as versatile nitrogen precursors for the functionalization of λ⁶-sulfanones, enabling the construction of diverse analogues of imino(methyl)(2-methylphenyl)-λ⁶-sulfanone.

Photoredox Catalysis in λ⁶-Sulfanone Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild and environmentally benign conditions. This strategy has also been successfully applied to the synthesis and functionalization of λ⁶-sulfanones.

One significant application of photoredox catalysis is the direct C-H/N-H dehydrogenative cross-coupling of NH-sulfoximines with electron-rich arenes. nih.govbohrium.com This method allows for the N-arylation of sulfoximines without the need for pre-functionalized coupling partners. The reaction is typically catalyzed by an organic photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate, and proceeds at room temperature. A proposed mechanism involves the photo-oxidation of both the arene and the NH-sulfoximine to their respective radical intermediates, followed by a radical-radical cross-coupling to form the N-arylated product. nih.gov

Another innovative photoredox strategy enables a modular synthesis of aryl vinyl sulfoximines from sulfinamide and vinyl halide starting materials. researchgate.netchemrxiv.org This process involves the difunctionalization of sulfinamides, leading to the formation of sulfoximine products with excellent retention of configuration and high stereoselectivity for the trans alkene. The proposed mechanism involves the generation of a nitrogen-centered radical that is stabilized by resonance with the adjacent sulfur atom, which then undergoes radical capture by the vinyl halide. researchgate.net

The following table summarizes key photoredox-catalyzed reactions for λ⁶-sulfanone synthesis:

| Reaction Type | Photocatalyst | Substrates | Key Features |

| N-Arylation of NH-Sulfoximines | Organic Acridinium Salt | NH-Sulfoximine, Electron-Rich Arene | Direct C-H/N-H coupling, mild conditions, high selectivity. nih.govbohrium.com |

| Modular Synthesis of Aryl Vinyl Sulfoximines | Not specified | Sulfinamide, Vinyl Halide | Difunctionalization of sulfinamides, stereoselective, excellent configurational retention. researchgate.netchemrxiv.org |

These photoredox-mediated transformations offer novel and efficient pathways to construct and elaborate the λ⁶-sulfanone scaffold, providing access to a wide range of analogues under exceptionally mild conditions.

Functional Group Compatibility and Scope in Synthetic Routes

The utility of a synthetic methodology is largely defined by its scope and tolerance of various functional groups. The advanced synthetic routes for λ⁶-sulfanones described herein generally exhibit broad functional group compatibility, allowing for their application to complex molecules.

In palladium-catalyzed denitrative C-N cross-coupling reactions for the synthesis of N-arylated sulfoximines, a wide range of functional groups are well-tolerated on both the nitroarene and the NH-sulfoximine coupling partners. acs.org For instance, the nitroarene can bear base-sensitive groups (when protected as acetals), carbonyl groups (acetyl, benzoyl, ester), and fluorinated substituents (trifluoromethyl, trifluoromethoxy). acs.org On the sulfoximine side, electron-rich diaryl and heteroaromatic moieties such as pyridine, thiophene, and furan (B31954) are compatible. However, strongly electron-withdrawing groups on the NH-sulfoximine, such as a cyano group, can lead to lower yields. acs.org

Similarly, methods involving hypervalent iodine reagents for the synthesis of NH-sulfoximines from sulfides show excellent functional group tolerance. nih.gov These reactions are compatible with pyridyl nitrogens, acidic protons, and oxidatively sensitive functionalities like alkenes, without competing side reactions such as aziridination. Even electron-rich heteroarenes, which can be challenging substrates, are often tolerated. nih.gov

The scope of photoredox-catalyzed N-arylation of NH-sulfoximines is also broad, encompassing a variety of mono- and multi-alkylated and halogenated arenes, which can be coupled with a diverse range of aromatic and aliphatic, electron-rich and electron-poor NH-sulfoximines. nih.gov

The table below provides a summary of functional group tolerance in selected synthetic routes:

| Synthetic Method | Tolerated Functional Groups | Sensitive Functional Groups |

| Pd-Catalyzed Denitrative C-N Coupling acs.org | Esters, ketones, acetals, ethers, trifluoromethyl, trifluoromethoxy, halides, heterocycles (pyridine, thiophene) | Aldehydes (base-sensitive), strongly electron-withdrawing groups on NH-sulfoximine (e.g., cyano) |

| Hypervalent Iodine-Mediated NH/O Transfer nih.gov | Alkenes, pyridines, protic groups, other heteroatoms | Electron-rich heteroarenes like indoles can be less tolerated |

| Photoredox N-Arylation nih.gov | Alkyl groups, halogens on arene; aromatic and aliphatic, electron-rich and electron-poor sulfoximines | More complex NH-sulfoximines may show lower conversion |

Stereochemical Principles and Chirality in Imino Methyl 2 Methylphenyl λ⁶ Sulfanone Systems

Stereogenic Sulfur Centers in λ⁶-Sulfanones

Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone belongs to the class of sulfoximines, which are tetracoordinate, hexavalent sulfur compounds. The sulfur atom in this molecule is bonded to four different substituents: an oxygen atom (formally a double bond), an imino group (=NH), a methyl group, and a 2-methylphenyl (o-tolyl) group. This arrangement makes the sulfur atom a stereogenic center, leading to the existence of enantiomers.

The stereochemical stability of the sulfur center in sulfoximines is a key feature, allowing for the isolation of enantiomerically pure forms. This stability arises from the high energy barrier to inversion at the sulfur atom. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to the chiral sulfur center. The priority of the substituents is determined by the atomic number of the atoms directly attached to the sulfur: O > N > C(2-methylphenyl) > C(methyl).

Table 1: Cahn-Ingold-Prelog Priorities for Substituents on the Sulfur Atom of Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone

| Priority | Substituent | Atom Attached to Sulfur | Atomic Number |

| 1 | Oxo (=O) | Oxygen | 8 |

| 2 | Imino (=NH) | Nitrogen | 7 |

| 3 | 2-Methylphenyl | Carbon | 6 |

| 4 | Methyl | Carbon | 6 |

| (Note: For substituents with the same atomic number, the atoms attached to them are considered until a point of difference is found. In this case, the 2-methylphenyl group has higher priority than the methyl group.) |

Control of Stereochemistry in Synthetic Processes

The synthesis of enantiomerically enriched sulfoximines, including Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone, can be achieved through several strategic approaches that control the stereochemical outcome. These methods often involve the use of chiral auxiliaries or stereospecific reactions.

One of the most established methods for the asymmetric synthesis of chiral sulfoximines is the Andersen-type synthesis, which involves the reaction of a chiral sulfinate ester with an organometallic reagent. For the synthesis of the target compound, this would involve a chiral menthyl 2-methylbenzenesulfinate reacting with methylmagnesium bromide, followed by imination. The stereochemistry at the sulfur center is controlled by the chiral auxiliary (menthyl group), which is later removed.

Another powerful strategy is the stereospecific S-alkylation or S-arylation of readily available chiral sulfinamides. For instance, an enantiopure sulfinamide can be selectively alkylated at the sulfur atom to produce a chiral sulfoximine (B86345) with a predictable configuration. The reaction of an enantiopure 2-methylphenylsulfinamide with a methylating agent would be a potential route to one enantiomer of the target compound.

Table 2: Strategies for Stereocontrolled Synthesis of Chiral Sulfoximines

| Strategy | Description | Key Features |

| Andersen-type Synthesis | Reaction of a chiral sulfinate ester (e.g., menthyl sulfinate) with an organometallic reagent, followed by imination. | Well-established method, relies on the separation of diastereomeric sulfinates. |

| Chiral Sulfinamide Alkylation/Arylation | Stereospecific S-alkylation or S-arylation of an enantiopure sulfinamide. nih.govorganic-chemistry.org | High stereospecificity, modular approach allowing for variation of substituents. nih.govorganic-chemistry.org |

| Asymmetric Oxidation | Enantioselective oxidation of a corresponding sulfilimine. | Catalytic methods are available but can be limited by substrate scope. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted. | Can provide access to both enantiomers. acs.orgresearchgate.netnih.gov |

Enantiospecific Transformations of Chiral Sulfur Building Blocks

The synthesis of enantiopure Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone can be achieved by leveraging the chirality of readily available sulfur-containing starting materials. These enantiospecific transformations transfer the existing stereochemistry of the starting material to the final product with a high degree of fidelity.

A prominent example is the use of enantiopure sulfoxides as precursors. Chiral methyl 2-methylphenyl sulfoxide (B87167) can be stereospecifically iminated to form the corresponding sulfoximine. This reaction typically proceeds with retention of configuration at the sulfur center. The availability of methods for the asymmetric synthesis of sulfoxides makes this an attractive route.

Furthermore, chiral sulfinamides serve as versatile building blocks. As mentioned previously, their stereospecific S-alkylation provides a direct route to chiral sulfoximines. nih.gov The predictability of the stereochemical outcome, which usually proceeds with inversion of configuration at the sulfur atom, makes this a powerful tool for asymmetric synthesis.

Diastereomeric and Enantiomeric Resolution Strategies

When a racemic mixture of Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone is synthesized, separation of the enantiomers is necessary to obtain the pure stereoisomers. This can be accomplished through diastereomeric or enantiomeric resolution techniques.

Diastereomeric Resolution: This classical method involves reacting the racemic sulfoximine with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the individual enantiomers of the sulfoximine. Common resolving agents for sulfoximines include chiral acids like (+)-camphor-10-sulfonic acid, which form diastereomeric salts with the basic imino group of the sulfoximine.

Enantiomeric Resolution: This can be achieved through several methods:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase allows for their separation. Polysaccharide-based CSPs are often effective for the resolution of chiral sulfoxides and their derivatives.

Kinetic Resolution: This strategy involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemic sulfoximine. acs.orgresearchgate.netnih.gov This results in the conversion of one enantiomer to a new product while the other enantiomer remains largely unreacted. acs.orgresearchgate.netnih.gov Both the unreacted starting material and the new product can be obtained in enantiomerically enriched form. acs.orgresearchgate.netnih.gov For example, N-heterocyclic carbene (NHC) catalysts have been successfully used for the kinetic resolution of various aryl sulfoximines. acs.orgresearchgate.netnih.gov

Table 3: Example Data from Kinetic Resolution of Analogous Aryl Methyl Sulfoximines

| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess of Unreacted Sulfoximine (%) | Selectivity Factor (s) |

| Chiral NHC | Racemic S-methyl-S-phenylsulfoximine | 50 | >99 | >200 |

| Chiral Phosphoric Acid | Racemic S-methyl-S-(o-amidophenyl)sulfoximine | 48 | 92 | 61 |

| (Note: This data is illustrative and based on published results for structurally similar compounds to demonstrate the principle of kinetic resolution.) acs.org |

Mechanistic Investigations and Reaction Pathway Elucidation

Identification and Characterization of Reaction Intermediates (e.g., Carbene Trapping)

The potential for Imino(methyl)(2-methylphenyl)-lambda6-sulfanone to serve as a precursor to reactive intermediates is a key area of mechanistic interest. One possibility is the generation of a carbene species through the decomposition of a related diazo compound or through other synthetic transformations. While direct evidence for carbene formation from this specific λ⁶-sulfanone is not available, the general principle can be explored through carbene trapping experiments.

In a hypothetical scenario, if a reaction involving this compound were suspected to proceed via a carbene intermediate, various trapping agents could be employed to intercept this transient species. Common carbene trapping reagents include alkenes, which would yield cyclopropane (B1198618) derivatives, or alcohols, which would result in ether formation. The detection of these characteristic products would provide strong evidence for the involvement of a carbene intermediate.

Table 1: Hypothetical Carbene Trapping Experiments

| Trapping Reagent | Expected Product | Mechanistic Implication |

| Cyclohexene | 7-(2-Methylphenyl)-7-methyl-bicyclo[4.1.0]heptane derivative | Evidence for carbene addition to a C=C double bond. |

| Methanol (B129727) | 1-(Methoxymethyl)-2-methylbenzene derivative | Evidence for carbene insertion into an O-H bond. |

| Dimethyl sulfide | Ylide formation | Interception of the carbene by a sulfur atom. |

It is important to note that these are proposed experiments based on general carbene chemistry and have not been specifically reported for this compound.

Kinetic Studies of λ⁶-Sulfanone Transformations

Kinetic studies are crucial for elucidating reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of reactants and catalysts. For transformations involving this compound, kinetic studies could help distinguish between different proposed mechanisms, such as concerted versus stepwise pathways.

For example, in a potential elimination reaction, a kinetic study could determine the reaction order with respect to the λ⁶-sulfanone and any base or catalyst used. A first-order dependence on the λ⁶-sulfanone and the base would suggest a bimolecular elimination (E2) mechanism, while a first-order dependence only on the λ⁶-sulfanone would be indicative of a unimolecular (E1) pathway, possibly involving the formation of a sulfonium (B1226848) ion intermediate.

Transition State Analysis in Stereoselective Processes

While there is no specific information on stereoselective processes involving this compound in the provided search results, this is a critical area of mechanistic investigation for chiral sulfoximines. The sulfur atom in sulfoximines can be a stereocenter, and reactions at or adjacent to this center can proceed with high stereoselectivity.

Transition state analysis, often aided by computational chemistry, is essential for understanding the origins of stereoselectivity. By modeling the potential transition states, researchers can identify the lowest energy pathway and the key interactions that favor the formation of one stereoisomer over another. For instance, in an asymmetric synthesis involving a chiral sulfoximine (B86345) auxiliary, the analysis of the transition state would reveal how the substituents on the sulfur and nitrogen atoms sterically and electronically direct the approach of the reagents.

Influence of Substituents and Reaction Conditions on Mechanisms

The electronic and steric properties of the substituents on the aromatic ring and the methyl group of this compound are expected to have a significant impact on its reactivity and reaction mechanisms. The 2-methylphenyl group, with its ortho-methyl substituent, introduces steric bulk near the reaction center, which could influence the regioselectivity and stereoselectivity of reactions.

Electron-donating or electron-withdrawing groups on the phenyl ring would modulate the electron density at the sulfur atom, affecting its nucleophilicity and the stability of any charged intermediates. For instance, an electron-withdrawing group would make the sulfur atom more electrophilic and could favor nucleophilic attack at sulfur.

Reaction conditions such as temperature, solvent, and the choice of catalyst can also dramatically alter the reaction pathway. A change in solvent polarity could favor or disfavor the formation of ionic intermediates, thereby switching the mechanism from a concerted to a stepwise process. Similarly, the use of a specific catalyst could open up a new, lower-energy reaction pathway that is not accessible under uncatalyzed conditions.

Table 2: Potential Influence of Substituents and Conditions

| Factor | Variation | Potential Mechanistic Effect |

| Aryl Substituent | Electron-donating group (e.g., -OCH₃) | Increased nucleophilicity of the sulfur atom. |

| Aryl Substituent | Electron-withdrawing group (e.g., -NO₂) | Increased electrophilicity of the sulfur atom. |

| Solvent | Polar aprotic (e.g., DMSO) | May favor pathways involving charged intermediates. |

| Solvent | Nonpolar (e.g., Toluene) | May favor concerted or radical pathways. |

| Temperature | Increased | May overcome activation barriers for alternative pathways. |

Further experimental and computational studies are necessary to fully elucidate the rich and complex chemistry of this compound and to validate these mechanistic hypotheses.

Computational Chemistry and Theoretical Characterization of Imino Methyl 2 Methylphenyl λ⁶ Sulfanone Systems

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are fundamental to understanding the electronic structure of molecules like Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone. These studies often focus on the nature of the sulfur-nitrogen bond, which is a key feature of this class of compounds. Theoretical investigations into related sulfoximines have explored the degree of double bond character in the S-N bond. While often depicted as a double bond (S=N), computational studies suggest a more nuanced picture.

Ab initio molecular orbital and density functional theory calculations on various sulfoximines indicate that the S-N bond is better described as a single bond with significant ionic character, rather than a true double bond with substantial π interaction. researchgate.net This is supported by analyses of S-N rotational barriers, bond dissociation energies, and natural bond orbital (NBO) analysis, all of which point to a strong polar single bond. researchgate.net This understanding of the electronic structure is crucial for predicting the reactivity and physical properties of Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecular systems. For analogs of Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone, DFT calculations provide valuable insights into their reactivity and geometry.

The proton affinity and nucleophilicity of Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone are key to understanding its behavior in chemical reactions. The nitrogen atom, with its lone pair of electrons, is the most likely site of protonation. DFT-based methods can be employed to quantify the basicity and nucleophilicity of the nitrogen atom in N-functionalized sulfoximines. researchgate.net Studies on related sulfilimines have shown that the free NH group has a basicity similar to that of tertiary amines, with a pKaH around 10. nih.gov This suggests that the imino nitrogen in the titular compound is a reasonably good hydrogen-bond acceptor.

Computational analyses have revealed that the sulfoximidoyl group can act as a strong positive mesomeric donor at the nitrogen atom, which in turn increases the basicity and nucleophilicity of substituents attached to the nitrogen. researchgate.net This effect would influence the proton affinity of Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone.

DFT calculations are instrumental in mapping the energetic profiles of reaction pathways involving sulfoximine (B86345) and sulfilimine analogs. For instance, computational studies have been used to investigate the enantioselective Chan–Lam S-arylation of sulfenamides, which are precursors to some sulfilimines. researchgate.net These studies compute the free energies of reactants, transition states, and products to elucidate the reaction mechanism and determine the factors controlling stereoselectivity. researchgate.net

The energetic barriers for various reaction steps, such as N-arylation versus S-arylation, can be calculated to predict the kinetic and thermodynamic products. researchgate.net Such computational investigations for Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone would be invaluable for understanding its synthetic transformations and reactivity.

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations on reaction pathways of a generic sulfoximine.

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | ΔG (kcal/mol) |

| N-Arylation | Sulfoximine + Arylboronic acid | TS1 | N-Aryl sulfoximine | -15.2 |

| S-Arylation | Sulfoximine + Arylboronic acid | TS2 | S-Aryl sulfoximine | -10.8 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone.

The three-dimensional structure of Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone, including its various possible conformations, can be accurately predicted using DFT calculations. Conformational analysis helps in identifying the most stable geometry of the molecule by calculating the relative energies of different conformers. chemrxiv.orgmdpi.com For structurally similar sulfoximines, DFT methods have been used to determine the preferred conformations and the rotational barriers around key bonds. researchgate.net

Geometric parameters such as bond lengths, bond angles, and dihedral angles obtained from DFT calculations can be compared with experimental data from X-ray crystallography, where available, to validate the computational model. researchgate.netresearchgate.net For instance, in a study on N-acylsulfonamides, the molecular structures were optimized using the B3LYP/6-31G(d) level of theory. researchgate.net

A hypothetical table of optimized geometric parameters for Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone is presented below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S-N | 1.55 Å |

| Bond Length | S-O | 1.45 Å |

| Bond Length | S-C(methyl) | 1.78 Å |

| Bond Length | S-C(phenyl) | 1.80 Å |

| Bond Angle | O-S-N | 115° |

| Bond Angle | C-S-C | 105° |

Note: The data in this table is hypothetical and for illustrative purposes only.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of the electronic structure of molecules.

For sulfoximine systems, ab initio calculations have been used to study the potential energy surface and the electronic structures of various isomers. researchgate.net High-accuracy methods like G2 and CBS-Q have been employed to calculate the final energies of these molecules. researchgate.net Such high-level calculations are crucial for obtaining reliable data on bond energies and reaction enthalpies, providing a benchmark for less computationally expensive DFT methods.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The energies and spatial distributions of the HOMO and LUMO of Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone can be calculated using DFT.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org For related sulfonamide derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and analyze the HOMO-LUMO gap, which is an indicator of chemical reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

The table below shows hypothetical HOMO and LUMO energies and the resulting energy gap for Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone, as would be determined by DFT calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The distribution of the HOMO and LUMO across the molecule can provide insights into the most probable sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the nitrogen atom and the phenyl ring, while the LUMO may be centered on the sulfur atom and the attached oxygen.

Future Research Directions in Imino Methyl 2 Methylphenyl λ⁶ Sulfanone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone chemistry is contingent on the development of efficient, safe, and environmentally benign synthetic protocols. Current methods for constructing complex organosulfur compounds often rely on harsh reagents and generate significant waste. nih.govacs.orgresearchgate.net Future research should prioritize atom economy and the use of sustainable resources.

A primary focus will be the move away from traditional multi-step syntheses towards more streamlined approaches. Key areas for exploration include:

Electrochemical Synthesis: Electro-organic synthesis is emerging as a powerful and green alternative for creating organosulfur compounds. nih.gov This technique could provide a novel pathway to the λ⁶-sulfanone core by avoiding harsh chemical oxidants and enabling milder reaction conditions.

Directed C-H Functionalization: Leveraging the directing capabilities of sulfur-containing functional groups can facilitate the direct introduction of complexity, bypassing the need for pre-functionalized starting materials. researchgate.net Research into transition-metal catalyzed or photocatalytic C-H activation could provide a direct and efficient route to the 2-methylphenyl moiety.

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters compared to batch processes. Developing a flow-based synthesis for Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone would be a significant step towards its practical application.

A comparison of potential synthetic strategies is outlined in the table below.

| Methodology | Potential Advantages | Key Research Challenges |

| Traditional Batch Synthesis | Established proof-of-concept | Often requires stoichiometric, harsh reagents; potential for thermal runaway; significant waste generation. |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants; mild conditions; high selectivity; sustainable. nih.gov | Electrode material selection; electrolyte optimization; managing reaction intermediates. |

| Photocatalysis | Utilizes visible light as a renewable energy source; enables novel reaction pathways. researchgate.net | Catalyst design and stability; quantum yield efficiency; scalability. |

| Flow Chemistry | Superior heat and mass transfer; enhanced safety; ease of automation and scale-up. | Reactor design and fouling; optimization of residence time and other parameters. |

Exploration of Undiscovered Reactivity Modes and Selectivities

The hypervalent nature of the sulfur center in Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone suggests a rich and underexplored reactivity profile. nih.govacs.org The unique arrangement of imino, methyl, and aryl groups around the λ⁶-sulfur core could give rise to novel chemical transformations.

Future investigations should aim to:

Map Ligand Coupling Reactions: Investigate the potential for reductive elimination and ligand coupling reactions, a characteristic feature of hypervalent compounds. acs.org Understanding how the different substituents (imino, methyl, 2-methylphenyl) participate in these processes could lead to new bond-forming strategies.

Probe Pericyclic Reactions: The electronic structure of the S=N and S=O (in its sulfone resonance form) double bonds may allow participation in unique cycloaddition or electrocyclic reactions, providing access to novel heterocyclic systems.

Investigate Radical Pathways: The potential for single-electron transfer (SET) processes involving the λ⁶-sulfanone core could open doors to new radical-based transformations, a rapidly growing area in synthetic chemistry. researchgate.net

Advancements in Asymmetric Catalysis with Chiral λ⁶-Sulfanones

The introduction of chirality to the λ⁶-sulfanone scaffold presents a significant opportunity for the development of novel asymmetric catalysts. If the sulfur atom in Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone is a stereocenter, its enantiomers could serve as powerful tools in asymmetric synthesis. The synthesis of chiral sulfoxides and sulfones is an area of intense research, highlighting the demand for such molecules. nih.govrsc.orgrsc.org

Key future objectives in this area include:

Enantioselective Synthesis: Developing the first catalytic, enantioselective methods to access optically pure Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone. This could involve kinetic resolution of a racemic mixture or, more desirably, a direct asymmetric synthesis. researchgate.net

Application as a Chiral Ligand: The nitrogen and the implicit oxygen atoms of the sulfanone group could act as coordination sites for metal centers. Enantiopure λ⁶-sulfanones could be explored as novel chiral ligands in a variety of metal-catalyzed asymmetric reactions.

Organocatalysis: The inherent functionality and chirality of the molecule could be leveraged in organocatalytic transformations, for example, by acting as a chiral Brønsted or Lewis base. The success of sulfonamides in organocatalysis provides a strong precedent for this approach. researchgate.net

The potential applications of a chiral λ⁶-sulfanone catalyst are diverse, as shown in the table below.

| Catalysis Type | Potential Application | Rationale |

| Metal-Ligand Catalysis | Asymmetric C-C bond formation (e.g., Michael additions, aldol (B89426) reactions) | Coordination to a metal creates a chiral environment around the active site. |

| Organocatalysis | Asymmetric protonation, conjugate additions | The sulfanone moiety can act as a hydrogen bond donor or acceptor to activate substrates. researchgate.net |

| Phase-Transfer Catalysis | Enantioselective alkylations | The charged nature of potential intermediates could be exploited in biphasic systems. |

Refinement of Theoretical Models for Predictive Chemical Design

A deep understanding of the electronic structure and bonding in hypervalent molecules is crucial for predicting their stability, reactivity, and potential applications. tandfonline.com Early models based on d-orbital hybridization have been largely superseded by more sophisticated theories, such as the three-center-four-electron (3c-4e) bond model. wikipedia.org

Future theoretical work on Imino(methyl)(2-methylphenyl)-λ⁶-sulfanone should focus on:

High-Level Computational Studies: Employing density functional theory (DFT) and ab initio molecular orbital theory to accurately model the geometry, bonding, and electronic properties of the molecule. tandfonline.com This can provide insights into bond lengths, angles, and the nature of the hypervalent sulfur interactions.

Reaction Mechanism Elucidation: Using computational chemistry to map the potential energy surfaces of proposed reactions. This can help to validate experimentally observed reactivity and predict new, undiscovered pathways.

In Silico Catalyst Design: Once a chiral variant is established as a viable catalyst, theoretical models can be used to predict its effectiveness in various asymmetric transformations. This allows for the rational design of second-generation catalysts with improved activity and selectivity, accelerating the development cycle.

By integrating these advanced computational approaches with experimental studies, a predictive framework can be established to guide the future exploration of this and other novel λ⁶-sulfanones.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Imino(methyl)(2-methylphenyl)-lambda6-sulfanone?

The synthesis typically involves nucleophilic substitution or condensation reactions between methyl(2-methylphenyl)sulfane precursors and imino-containing reagents. Key parameters include:

- Temperature : Controlled heating (60–80°C) to avoid side reactions.

- Solvent : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to stabilize intermediates. Post-synthesis purification often employs column chromatography or recrystallization to achieve >95% purity .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Precursor activation | ClSO₂(2-methylphenyl), CH₃NH₂ | 70–80% |

| Imino group introduction | NH₃ gas, 70°C, 12h | 60–65% |

| Purification | Ethyl acetate/hexane gradient | >95% |

Q. How can spectroscopic and chromatographic methods characterize the structural integrity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl groups) and δ 7.1–7.8 ppm (aromatic protons) confirm substituent positions.

- ¹³C NMR : Signals near 40 ppm (S–N–C) and 120–140 ppm (aromatic carbons) validate the sulfanone backbone .

Q. What structural features of this compound influence its chemical reactivity?

- Sulfanone Core (S=O) : Electrophilic sulfur participates in nucleophilic substitutions (e.g., with amines or thiols).

- Imino Group (N=CH) : Acts as a hydrogen-bond acceptor, enabling interactions with biological targets or coordination with metal ions.

- 2-Methylphenyl Substituent : Steric effects modulate reaction rates, while electron-donating methyl groups stabilize intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution datasets.

- Validation Metrics : Cross-check residual density maps and R-factors (R₁ < 5% for high-quality data). Discrepancies in bond lengths (±0.02 Å) or angles (±2°) may indicate disorder; apply TWIN/BASF commands in SHELX to model twinning .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV).

- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on sulfanone–active site interactions (ΔG ≈ −8.2 kcal/mol) .

Q. How should researchers design assays to evaluate the biological activity of this compound?

- Antimicrobial Assays :

- MIC Testing : Use broth microdilution (concentration range: 1–128 µg/mL) against S. aureus and E. coli.

- Enzyme Inhibition : Measure IC₅₀ via fluorometric assays (e.g., trypsin inhibition at λₑₓ/λₑₘ = 380/460 nm).

- Cytotoxicity : MTT assay on HEK293 cells (48h exposure, EC₅₀ ~25 µM) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Process Optimization : Use continuous flow reactors for precise control of residence time and temperature.

- In-line Analytics : Monitor reaction progress via FTIR or Raman spectroscopy to detect intermediates.

- Statistical Design : Apply DoE (Design of Experiments) to identify critical factors (e.g., reagent stoichiometry, pH) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental biological activity data?

- Reassess Solubility : Poor aqueous solubility (logP ≈ 2.8) may reduce bioavailability despite favorable docking scores.

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) that alter activity .

Q. What experimental controls are essential for validating reaction mechanisms involving this compound?

- Isotopic Labeling : Track sulfur oxidation states using ³⁴S-labeled precursors.

- Kinetic Isotope Effects (KIE) : Compare kH/kD in proton-transfer steps to confirm rate-determining steps .

Q. How can researchers leverage structural analogs to infer properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.